molecular formula C7H6BrFO B3243408 2-Bromo-4-fluoro-5-methylphenol CAS No. 1567219-62-8

2-Bromo-4-fluoro-5-methylphenol

Cat. No.: B3243408
CAS No.: 1567219-62-8
M. Wt: 205.02 g/mol
InChI Key: OQDPFYLNWVPEDE-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds and Their Derivatives in Contemporary Chemistry

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of organic compounds of immense importance. oregonstate.edu They are not only vital components in various natural products but also serve as versatile building blocks in organic synthesis. oregonstate.edunih.gov Their utility spans the creation of polymers, dyes, and a vast array of pharmaceutical agents. oregonstate.edursc.org The reactivity of the phenolic ring, which is activated towards electrophilic substitution by the hydroxyl group, makes it a prime candidate for the introduction of diverse functional groups. libretexts.orgwikipedia.org

Importance of Halogenation and Alkyl Substitution in Modulating Phenolic Properties and Reactivity

The introduction of halogen atoms (F, Cl, Br, I) and alkyl groups onto the phenolic ring significantly alters its chemical and physical properties. Halogens, being electronegative, exert a strong inductive electron-withdrawing effect, which can increase the acidity of the phenolic proton. pharmaguideline.comvanderbilt.edu The position of the halogen on the ring also plays a crucial role in directing further reactions. libretexts.org Alkyl groups, on the other hand, are electron-donating and can influence the steric environment around the reactive sites of the molecule. pharmaguideline.comresearchgate.net This strategic placement of substituents allows for the precise control of a molecule's reactivity and its interaction with biological targets. researchgate.netacs.org

Specific Focus on 2-Bromo-4-fluoro-5-methylphenol: Structural Context and Research Rationale

This compound is a polysubstituted phenol (B47542) featuring a bromine atom, a fluorine atom, and a methyl group on the aromatic ring. This specific arrangement of substituents suggests a deliberate design to achieve a unique combination of steric and electronic properties. The presence of two different halogens and an alkyl group makes it a highly functionalized and potentially valuable molecule in chemical research. While specific research applications for this exact isomer are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in the synthesis of more complex molecules, such as agrochemicals or pharmaceuticals. google.com A closely related isomer, 2-bromo-4-fluoro-6-methylphenol, has been identified as an important bactericidal agent and pharmaceutical intermediate, hinting at the potential biological significance of this class of compounds. google.com

Current Research Trends and Gaps in the Study of Highly Substituted Phenols

The synthesis of highly substituted phenols with complete regiochemical control is a significant area of current research. oregonstate.edunih.gov Modern synthetic methods are continuously being developed to allow for the precise placement of various functional groups on the phenol ring. nih.govmdpi.com There is a growing interest in exploring the biological activities of these complex phenols, particularly as potential therapeutic agents or agrochemicals. oregonstate.eduresearchgate.net However, a notable gap exists in the comprehensive characterization and documentation of many of these highly substituted compounds. While general synthetic strategies are available, detailed experimental data and specific research applications for many individual isomers, including this compound, remain limited in the scientific literature. uni.lu This underscores the need for further investigation into the properties and potential uses of this diverse class of molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1567219-62-8 achemblock.comcapotchem.com
Molecular Formula C₇H₆BrFO achemblock.comcapotchem.com
Molecular Weight 205.03 g/mol achemblock.com
IUPAC Name This compound achemblock.com
Purity 95% achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPFYLNWVPEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methylphenol and Precursors

Strategies for Regioselective Bromination of Fluorinated Methylphenols

Achieving regioselectivity in the bromination of fluorinated methylphenols is a significant chemical challenge due to the complex interplay of electronic and steric effects of the substituents. chemistryviews.org

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. mdpi.com The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity. Common brominating agents include elemental bromine, N-bromosuccinimide (NBS), and bromodimethylsulfonium bromide. mdpi.comacs.org The reactivity and selectivity of these reagents can be influenced by the solvent and the presence of catalysts. mdpi.com For instance, the bromination of phenols can be optimized by controlling the pH, with acidic conditions generally favoring the reaction. researchgate.net

To enhance regioselectivity, particularly for the para-bromination of phenols, specific reagents and conditions have been developed. Tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. mdpi.com Another approach involves the use of trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides, which has been shown to afford high selectivity for the para-position. chemistryviews.org This high regioselectivity is attributed to the interaction between the thioether byproduct and the phenol (B47542) through an O–H···S hydrogen bond, which favors bromination at the para-position. chemistryviews.org

Reagent/SystemKey FeaturesSelectivity
N-Bromosuccinimide (NBS)Common and versatile brominating agent. mdpi.comSelectivity can be solvent-dependent. mdpi.com
Bromodimethylsulfonium bromideMilder and more selective than elemental bromine. acs.orgOffers improved selectivity in electrophilic aromatic bromination. acs.org
Tetraalkylammonium tribromidesHighly selective for para-bromination of phenols. mdpi.comProvides high yields of para-brominated products. mdpi.com
TMSBr with bulky sulfoxidesMild conditions and high regioselectivity. chemistryviews.orgFavors para-bromination with selectivities up to 99/1. chemistryviews.org

An alternative strategy for the regioselective introduction of a bromine atom involves the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aniline (B41778) precursor. This method offers a powerful way to introduce bromine at positions that may not be accessible through direct electrophilic bromination.

The process begins with the diazotization of an appropriately substituted aniline, such as 6-amino-m-cresol, using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures. chemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom. chemicalbook.com This approach allows for precise control over the position of bromination. Electrochemical methods have also been explored to control the halogenation of anilines by adjusting the electrode potential to selectively generate monohalogenated or dihalogenated products. acs.org

Approaches for Fluorine Introduction into Brominated Methylphenolic Systems

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either nucleophilic or electrophilic fluorination methods.

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) is a viable method for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. The efficiency of the S\textsubscript{N}Ar reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.

Electrophilic fluorination has emerged as a powerful alternative to traditional nucleophilic methods. wikipedia.org This approach utilizes reagents that act as a source of "F\textsuperscript{+}". wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most widely used due to their stability, safety, and effectiveness. wikipedia.org

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org These reagents can deliver a fluorine atom to a nucleophilic carbon center, such as an activated aromatic ring. wikipedia.org The mechanism of electrophilic fluorination is still a subject of research, with possibilities including an S\textsubscript{N}2 pathway or a single-electron transfer (SET) process. wikipedia.org

Fluorinating AgentAbbreviationKey Characteristics
N-fluorobenzenesulfonimideNFSIAn effective and commonly used electrophilic fluorinating agent. wikipedia.org
N-fluoro-o-benzenedisulfonimideNFOBSAnother powerful N-F reagent for electrophilic fluorination. wikipedia.org
SelectfluorA commercially available, user-friendly electrophilic fluorinating agent.

Methylation Pathways for Brominated Fluorophenols

The final step in the synthesis of certain target molecules may involve the methylation of a brominated fluorophenol. This transformation can be achieved through various methylation techniques known in organic synthesis. One common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, reacts with a methylating agent like methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure efficient methylation and to avoid potential side reactions.

Convergent and Divergent Synthetic Routes to 2-Bromo-4-fluoro-5-methylphenol

The synthesis of polysubstituted aromatic compounds like this compound often employs strategies that can be categorized as either convergent or divergent. A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then joined together in the later stages. In contrast, a divergent approach begins with a common intermediate that is progressively functionalized to yield a variety of related structures.

Multi-Step Functionalization of Aromatic Core Structures

A plausible and direct route to this compound involves a multi-step functionalization of a simpler, commercially available aromatic core. A logical precursor for this synthesis is 4-fluoro-3-methylphenol (B1301873) (also known as 4-fluoro-m-cresol). nih.govsigmaaldrich.com This approach is linear, where substituents are introduced sequentially onto the benzene (B151609) ring.

The key transformation in this sequence is the selective bromination of 4-fluoro-3-methylphenol. The hydroxyl group is a potent ortho-, para-director. In 4-fluoro-3-methylphenol, the positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is already occupied by the fluorine atom. Therefore, electrophilic substitution, such as bromination, is anticipated to occur at the C2 or C6 position. The fluorine atom at C4 and the methyl group at C3 will also influence the regioselectivity of the bromination.

A highly effective method for the selective mono-ortho-bromination of phenols is the use of N-Bromosuccinimide (NBS) as the brominating agent. Conducting the reaction in methanol (B129727) has been shown to provide high yields and selectivity for the ortho-brominated product. nih.govnih.govresearchgate.net The selectivity can be further enhanced by the addition of a catalytic amount of para-toluenesulfonic acid (p-TsOH). nih.govnih.gov This method is tolerant of various functional groups, including methyl and fluoro substituents. nih.govnih.gov

An alternative approach for selective ortho-bromination involves the use of N-bromo-amines as the brominating reagent, which can suppress the formation of the para-brominated byproduct. google.com Another documented method for the bromination of a similar isomer, 2-methyl-4-fluorophenol, utilizes bromine in the presence of hydrogen peroxide, which could potentially be adapted for the synthesis of the target molecule. google.com

The general reaction scheme is presented below:

Scheme 1: Synthesis of this compound from 4-fluoro-3-methylphenol Reaction scheme showing the bromination of 4-fluoro-3-methylphenol to yield this compound. The precursor has a fluorine at position 4, a methyl group at position 3, and a hydroxyl group at position 1. The product has an added bromine at position 2. (Image is a placeholder representation of the reaction)

Reactant Reagent Product Reference
4-fluoro-3-methylphenolN-Bromosuccinimide (NBS), methanol, p-TsOH (cat.)This compound nih.govnih.govresearchgate.net

Tandem and Cascade Reaction Sequences for Substituted Phenols

Tandem and cascade reactions, also known as domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. mdpi.com These processes offer significant advantages, including reduced reaction times, lower consumption of reagents and solvents, and increased molecular complexity in a single step.

While a specific tandem or cascade reaction for the direct synthesis of this compound is not prominently described in the literature, several such sequences for the synthesis of substituted phenols have been developed. For instance, cascade reactions involving cycloadditions are a powerful tool for constructing the phenol ring with a high degree of substitution. nih.gov Another example is the photoinduced cascade reaction of 2-allylphenol (B1664045) derivatives to produce functionalized 2,3-dihydrobenzofurans, which demonstrates the potential of cascade processes in phenol chemistry. chemicalbook.com These general methodologies showcase the potential for developing novel, efficient routes to complex phenols like the target compound, potentially starting from non-aromatic precursors.

Catalytic and Green Chemistry Approaches in Substituted Phenol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the principles of green chemistry to minimize environmental impact and enhance efficiency.

Transition Metal-Catalyzed Processes for Phenol Derivatization

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. For the synthesis of substituted phenols, transition metal-catalyzed cross-coupling reactions and C-H bond functionalization are particularly relevant.

While not a direct route to this compound, these methods could be employed in alternative synthetic strategies. For example, a suitably substituted aromatic precursor could be synthesized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the methyl or other functional groups. Furthermore, direct C-H functionalization offers a powerful, atom-economical approach to introduce substituents onto the aromatic ring, potentially reducing the number of synthetic steps required. scientificupdate.com

Sustainable Methodologies and Reagent Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered to align with these principles.

The choice of solvent is a critical factor. As mentioned, the use of methanol for the ortho-bromination of phenols is a greener alternative to chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. nih.govnih.govresearchgate.net Methanol is less toxic and more environmentally benign.

Chemical Reactivity and Functionalization of 2 Bromo 4 Fluoro 5 Methylphenol

Reactivity of the Phenolic Hydroxyl Group in Derivatization

The hydroxyl group is a primary site for reactions, allowing for the introduction of various functionalities through alkylation, acylation, and oxidation.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles, such as alkyl halides or acyl chlorides, in O-alkylation and O-acylation reactions, respectively. These reactions are fundamental for introducing ether or ester functionalities into the molecule. For instance, the reaction of a related compound, 2-bromo-4-methylphenol (B149215), with an appropriate reagent can yield products like 2-bromo-5-fluoro-4-methylphenol. evitachem.com

A common method for the synthesis of related brominated phenols involves the continuous bromination of cresol (B1669610) derivatives. google.com This highlights the industrial relevance of controlling the reactivity of the aromatic ring alongside the phenolic group.

The table below summarizes typical O-alkylation and O-acylation reactions.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

ReactantReagentProductReaction Type
2-Bromo-4-fluoro-5-methylphenolAlkyl Halide (e.g., CH₃I)2-Bromo-4-fluoro-5-methylanisoleO-Alkylation
This compoundAcyl Chloride (e.g., CH₃COCl)2-Bromo-4-fluoro-5-methylphenyl acetateO-Acylation

This table is illustrative and shows generalized reactions.

The phenolic hydroxyl group can also undergo oxidation reactions. Depending on the oxidizing agent and reaction conditions, these reactions can lead to the formation of quinones or other oxidized species. While specific studies on the phenolic oxidation of this compound are not extensively detailed in the provided results, the general reactivity of phenols suggests this as a potential transformation pathway.

Reactivity of the Bromine Substituent in Cross-Coupling and Substitution Reactions

The bromine atom on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various catalytic and non-catalytic substitution reactions.

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nobelprize.orgwikipedia.orglibretexts.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

The Sonogashira coupling is another important palladium-catalyzed reaction that couples the aryl bromide with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed. nih.govorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the aryl halide in these couplings generally follows the order I > Br > Cl. wikipedia.org

The table below provides a general overview of these cross-coupling reactions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron ReagentPd(0) catalyst, BaseBiaryl or Alkyl-Aryl
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne

This table presents a generalized summary of the reactions.

Influence and Reactivity of the Fluorine Substituent on the Aromatic System

The fluorine substituent significantly influences the electronic properties and reactivity of the aromatic ring. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect. This can impact the acidity of the phenolic proton and the reactivity of the ring towards electrophilic and nucleophilic attack.

Compound Names Mentioned

Electronic Effects on Ring Reactivity

The aromatic ring of this compound is influenced by the electronic effects of the hydroxyl (-OH), bromo (-Br), fluoro (-F), and methyl (-CH₃) groups. The hydroxyl group is a powerful activating group, donating electron density to the ring through resonance, which generally directs electrophilic aromatic substitution to the ortho and para positions. quora.comnumberanalytics.com Similarly, the methyl group is an activating, ortho-, para-directing group. stackexchange.com

Directed Functionalization Induced by Fluorine

The fluorine atom, in addition to its electronic influence, can direct metallation reactions to its ortho position. This is a well-established strategy in organic synthesis known as directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org This process typically involves the use of a strong organolithium base, such as n-butyllithium, which selectively removes a proton from the position ortho to the directing group. wikipedia.org In the context of fluorinated aromatic compounds, the fluorine atom can act as a moderate directing metalation group. organic-chemistry.org

For this compound, the hydroxyl group would likely need to be protected, for instance as a methoxymethyl (OMOM) ether, to prevent acid-base reactions with the organolithium reagent. baranlab.org Following protection, the fluorine atom could direct lithiation to the C3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. It is important to note that the bromo substituent can also influence the site of metalation, and halogen-lithium exchange is a potential competing reaction, particularly with bromine. uwindsor.ca

Table 1: Potential Directed Functionalization Reactions

Directing GroupReagentPosition of FunctionalizationPotential ElectrophilesResulting Functional Group
Fluorinen-BuLi, TMEDAC3CO₂Carboxylic acid
Fluorinen-BuLi, TMEDAC3DMFAldehyde
Fluorinen-BuLi, TMEDAC3I₂Iodine

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring offers another site for chemical modification, primarily through oxidation or free-radical halogenation.

Side-Chain Modifications and Oxidations

The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. libretexts.orglibretexts.org This reaction, known as side-chain oxidation, is a common method for the synthesis of benzoic acid derivatives. pearson.com For this transformation to occur, the benzylic carbon must have at least one hydrogen atom. libretexts.org The oxidation of this compound would yield 2-bromo-4-fluoro-5-hydroxybenzoic acid.

Another potential modification is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction would introduce a bromine atom onto the methyl group, forming a benzylic bromide. This intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the benzylic position.

Table 2: Potential Side-Chain Functionalization Reactions

Reaction TypeReagentResulting Functional Group
OxidationKMnO₄, heatCarboxylic acid
BrominationNBS, radical initiatorBenzylic bromide

Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data for the specific chemical compound This compound (CAS No. 1567219-62-8) is not publicly available at this time. bldpharm.com

While data for structurally related isomers such as 2-Bromo-4-fluorophenol, 4-Bromo-2-fluoro-5-methylphenol, and 2-Bromo-5-fluoro-4-methylphenol can be found, this information is not applicable for the precise structural elucidation of this compound. chemicalbook.comambeed.combldpharm.com The exact positions of the bromine, fluorine, and methyl substituents on the phenol (B47542) ring significantly influence the electronic environment of each atom and the vibrational modes of the chemical bonds. Consequently, spectroscopic data (NMR, FTIR, Raman, and Mass Spectrometry) are unique to each specific isomer.

Therefore, an article detailing the advanced spectroscopic and structural characterization of this compound, as per the requested outline, cannot be generated with scientific accuracy due to the absence of the necessary primary data.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Fluoro 5 Methylphenol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Fragmentation Pattern Interpretation and Mechanistic Insights

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a [M-15]⁺ fragment, a common fragmentation for methylated phenols.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would lead to a significant [M-79/81]⁺ peak.

Loss of carbon monoxide (CO): Following the loss of a hydrogen atom from the hydroxyl group, the resulting phenoxy radical can undergo ring rearrangement and expel CO, yielding a [M-H-CO]⁺ fragment.

Loss of HBr: Elimination of a hydrogen bromide molecule could also be a possible fragmentation pathway.

A plausible fragmentation cascade is outlined below:

Fragment Ion m/z (for ⁷⁹Br) Proposed Structure/Origin
[C₇H₆BrFO]⁺204Molecular Ion (M⁺)
[C₆H₃BrFO]⁺189[M-CH₃]⁺
[C₇H₆FO]⁺125[M-Br]⁺
[C₆H₅FO]⁺112[M-H-CO]⁺

This table presents a hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are calculated based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

The UV-Vis spectrum of 2-Bromo-4-fluoro-5-methylphenol in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Phenols typically show two main absorption bands:

A primary band (π → π* transition) around 270-285 nm.

A secondary band (n → π* transition) which is often a shoulder or a weaker band at longer wavelengths.

The presence of the bromine, fluorine, and methyl substituents on the phenolic ring will influence the position and intensity of these absorption maxima (λ_max). The auxochromic effect of the hydroxyl and methyl groups, combined with the effects of the halogen atoms, would likely lead to a bathochromic (red) shift of the main absorption band compared to unsubstituted phenol (B47542). While a precise λ_max cannot be stated without experimental data, related studies on halogenated phenols suggest these transitions would occur in the UV region. For instance, studies on other brominated and fluorinated phenols indicate that such substitutions can shift the primary absorption band to wavelengths greater than 280 nm.

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed crystallographic data for this compound, which would provide definitive information about its solid-state molecular structure, is not currently available in public crystallographic databases. However, based on the crystal structures of other halogenated phenols, we can infer the likely structural characteristics.

The molecular geometry of this compound is expected to feature a planar or near-planar phenyl ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For example:

The C-O bond of the hydroxyl group would have partial double bond character.

The C-Br and C-F bond lengths would be consistent with those observed in other brominated and fluorinated aromatic compounds.

The bond angles within the benzene ring may show slight deviations from the ideal 120° due to steric and electronic repulsion between the adjacent substituents.

Conformational analysis would primarily concern the orientation of the hydroxyl hydrogen, which would likely be involved in intermolecular or intramolecular hydrogen bonding.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form O-H···O hydrogen bonds with neighboring molecules. This is a common and often dominant interaction in the crystal packing of phenols.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electronegative atoms (like the oxygen of the hydroxyl group) on adjacent molecules. The electrophilic region on the halogen atom (the σ-hole) would direct this interaction. nih.gov

Studies on other halogenated phenols have demonstrated the significant role of these interactions in determining the final crystal structure. nih.govresearchgate.net The interplay between strong hydrogen bonds and weaker but influential halogen bonds and π-π interactions would dictate the supramolecular assembly of this compound.

Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 5 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods can provide detailed insights into the geometry, stability, and electronic characteristics of a compound.

Geometry Optimization and Conformational Landscapes

A crucial first step in the computational analysis of a molecule is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For 2-Bromo-4-fluoro-5-methylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Furthermore, an exploration of the conformational landscape would identify different spatial arrangements of the hydroxyl and methyl groups relative to the aromatic ring. By calculating the relative energies of these conformers, the most likely and energetically favorable conformations at a given temperature can be predicted. However, specific optimized geometric parameters and conformational analysis data for this compound have not been reported.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. A theoretical study would map the electron density distribution of these frontier orbitals to predict reactive sites. To date, no studies have published the HOMO-LUMO energies or the energy gap for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, an MEP analysis would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group. Specific MEP surface plots and potential values for this compound are not available in the existing literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis can quantify the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, offering a deeper understanding of intramolecular interactions.

An NBO analysis of this compound would reveal the hybridization of the atoms and the nature of the various chemical bonds. However, no NBO analysis for this specific compound has been documented.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its spectroscopic features.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule. These simulated spectra can be invaluable in assigning experimental signals and confirming the proposed structure.

A computational study on this compound would involve calculating the magnetic shielding tensors of the nuclei to predict their chemical shifts. While experimental NMR data may exist in proprietary databases, a peer-reviewed study correlating experimental and simulated NMR spectra for this compound is not available.

Predicted Vibrational Frequencies and Electronic Absorption Spectra

This section would typically present data from quantum chemical calculations. Vibrational frequency analysis predicts the infrared (IR) and Raman spectra of the molecule, which arise from the vibrations of its constituent atoms. These predictions help in the identification and characterization of the compound. Electronic absorption spectra, usually calculated using Time-Dependent DFT (TD-DFT), provide information on the electronic transitions within the molecule and correspond to its UV-Visible spectrum.

Analysis of Chemical Reactivity Descriptors

Fukui Functions and Local Reactivity Indices

Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. They indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps in predicting the regioselectivity of chemical reactions involving this compound.

Thermodynamic Properties Calculation and Stability Analysis

Computational methods can be used to calculate various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. These calculations provide insights into the thermal stability of this compound under different conditions.

Investigation of Non-Linear Optical (NLO) Properties

This analysis would involve calculating properties like polarizability and hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. Computational screening can identify promising candidates for these technologies.

Intermolecular Interaction Analysis: Hirshfeld Surface and Reduced Density Gradient (RDG)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in the crystalline state of a compound. It provides a picture of how molecules pack together and the nature of the close contacts. The Reduced Density Gradient (RDG) is a computational tool that helps in visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, within and between molecules.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 2-Bromo-4-fluoro-5-methylphenol as a versatile building block stems from the distinct reactivity of its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted into a triflate, a good leaving group for cross-coupling reactions. The bromine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the methyl group, while less reactive, play crucial roles in modulating the electronic properties and steric environment of the molecule, which can influence the regioselectivity of subsequent reactions and the properties of the final products.

Halogenated phenols are pivotal starting materials in the synthesis of numerous active pharmaceutical ingredients and agrochemicals. For instance, the related compound 2-bromo-4-methylphenol (B149215) is utilized in the development of antimicrobial agents and as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. chemimpex.com The presence of a fluorine atom in this compound is particularly significant, as the incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. The bromo- and methyl-substituents offer further points for diversification, enabling the synthesis of a wide range of derivatives for biological screening.

The phenolic oxygen of this compound can act as a binding site for metal ions, making it a potential scaffold for the design of new ligands. While direct applications are not extensively documented, the fundamental structure is amenable to modifications that can lead to multidentate ligands. For example, functional groups containing additional donor atoms like nitrogen or sulfur could be introduced via reactions at the bromine position or by derivatizing the hydroxyl group. These tailored ligands can then be used to form metal complexes with specific catalytic, magnetic, or optical properties.

Contributions to the Development of Novel Functional Materials

The development of new materials with tailored properties is a major focus of modern chemistry. The unique electronic and structural features of this compound make it an interesting candidate for the synthesis of functional materials.

Phenolic compounds are widely used in polymer chemistry. The related 2-bromo-4-methylphenol is used as a stabilizer in polymer production to enhance the durability of plastics. chemimpex.com The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of polyesters and polycarbonates. Furthermore, the bromine atom provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Fluorinated and brominated aromatic compounds are of great interest in the field of optoelectronics. While there is no direct evidence of this compound itself being used in OLEDs, its derivatives hold potential. The introduction of fluorine can lower the HOMO and LUMO energy levels of organic molecules, which can improve charge injection and transport in electronic devices. The bromine atom can be used as a synthetic handle to build more complex, conjugated structures that are essential for light emission. Derivatives of this phenol (B47542) could potentially be developed into host materials, emitting dopants, or charge-transporting materials for OLEDs.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive sites. A library of compounds can be generated by systematically and combinatorially modifying the hydroxyl and bromo functionalities. For example, the hydroxyl group could be reacted with a set of carboxylic acids to form a library of esters, while the bromo group could be subjected to a variety of Suzuki coupling partners. This approach allows for the rapid generation of a large number of distinct molecules from a single, readily accessible starting material, increasing the probability of discovering compounds with desired biological or material properties.

Future Research Directions and Emerging Paradigms

Development of Chemo- and Regioselective Late-Stage Functionalization Methods

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. rsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.org For 2-Bromo-4-fluoro-5-methylphenol, the development of chemo- and regioselective LSF methods is a promising avenue of research.

The presence of multiple potential reaction sites on the aromatic ring—the C-H bonds and the carbon-bromine bond—presents a challenge and an opportunity. Future research could focus on developing catalytic systems that can selectively target a specific position. For instance, modern techniques like photoredox catalysis and electrochemistry are being increasingly used for efficient and regioselective LSF. spirochem.comnih.gov These methods, often employing radical chemistry, can offer complementary reactivity to traditional approaches. spirochem.comnih.gov

A key challenge will be to achieve high regioselectivity, directing functionalization to a specific C-H bond while leaving the C-Br bond intact for subsequent cross-coupling reactions. The development of directing groups that can be temporarily installed on the phenol (B47542) to guide a catalyst to a specific C-H bond is a viable strategy. oregonstate.edu The successful application of such methods would enable the synthesis of a diverse library of derivatives from a single, readily available starting material. nih.govnih.govrsc.org

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of polysubstituted phenols, such as this compound, is an ongoing area of research. researchgate.netnih.govacs.orgresearchgate.net While classical methods exist, they often require harsh conditions or suffer from a lack of regioselectivity. Future research should explore novel catalytic systems that can provide milder reaction conditions, higher yields, and greater control over the substitution pattern. oregonstate.edu

Recent advancements in catalysis have shown promise for the synthesis of highly substituted phenols. oregonstate.eduresearchgate.net For example, nickel-catalyzed benzannulation reactions of cyclobutenones and alkynes have been shown to produce heavily substituted phenols with regioselectivity that can be modulated by the choice of substituents. researchgate.net Another promising approach is the use of gold-catalyzed benzannulation of 5-hydroxy-3-oxoalk-6-ynoate esters. researchgate.net

Advanced In Silico Design and Prediction of Novel Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. jst.go.jpjst.go.jp For this compound, these methods can be used to predict the properties of novel derivatives and guide synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish correlations between the physicochemical properties of substituted phenols and their biological activities or toxicities. jst.go.jpjst.go.jpnih.govnih.govacs.org

By building QSAR models, researchers can predict the potential effects of introducing different functional groups onto the this compound scaffold. jst.go.jpjst.go.jp Key parameters in these models often include hydrophobicity (log P) and electronic parameters like Hammett sigma constants. jst.go.jpnih.gov These predictions can help prioritize the synthesis of compounds with desired properties, saving time and resources. nih.gov

Molecular docking simulations can also be employed to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. mdpi.com This can be particularly useful in drug discovery programs. Furthermore, computational methods can be used to predict pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. nih.gov

Computational Approach Application for this compound Derivatives Key Parameters
QSARPrediction of biological activity and toxicity. jst.go.jpjst.go.jplog P, Hammett constants, molecular orbital energies. jst.go.jpnih.govnih.gov
Molecular DockingPrediction of binding affinity to biological targets. mdpi.comBinding energy, intermolecular interactions.
Pharmacokinetic ModelingPrediction of absorption, distribution, metabolism, and excretion (ADME). nih.govDrug-likeness, bioavailability. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, offers exciting opportunities for this compound. researchgate.net The phenolic hydroxyl group is a strong hydrogen bond donor, while the fluorine atom can act as a hydrogen bond acceptor. brighton.ac.ukchemistryviews.orgnih.govrsc.org This dual functionality makes the molecule an excellent building block for the construction of self-assembled monolayers and other supramolecular architectures. brighton.ac.uknih.govfu-berlin.denitech.ac.jp

The presence of fluorine can enhance the hydrogen bond donating ability of the phenolic hydroxyl group, leading to more stable and ordered networks. brighton.ac.uk Furthermore, C-H···F interactions can provide additional stabilization. brighton.ac.uk Research in this area could explore the co-assembly of this compound with other molecules that are effective hydrogen bond acceptors, such as pyridines, to create complex, multi-component architectures. brighton.ac.uk

Q & A

Q. What synthetic routes are commonly employed for 2-Bromo-4-fluoro-5-methylphenol, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis often involves halogenation and methylation of phenolic precursors. For example, bromination of 4-fluoro-5-methylphenol using brominating agents like NBS (N-bromosuccinimide) in acidic conditions (e.g., H₂SO₄) at 0–5°C can introduce the bromine atom regioselectively . Yield optimization requires precise temperature control, stoichiometric ratios (excess bromine may lead to di-substitution), and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals using deuterated solvents (CDCl₃ or DMSO-d₶). The fluorine atom induces splitting in adjacent proton signals, while bromine’s electronegativity deshields nearby carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW: ~224.0 g/mol) and isotopic patterns (Br/Cl/F contributions) .
  • X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using software like ORTEP-III .

Q. How does the solubility profile of this compound impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility tests at varying temperatures (20–60°C) guide solvent selection for reactions (e.g., DMF for SNAr reactions) or crystallization . Stability in acidic/basic conditions must be pre-assessed via TLC or HPLC to avoid degradation during prolonged experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by substituent electronic effects?

  • Methodological Answer : Contradictory NMR shifts may arise from para-fluoro and ortho-bromo substituents altering electron density. For example, the fluorine atom’s strong -I effect can downfield-shift adjacent protons, while bromine’s polarizability may cause unexpected coupling. Strategies include:
  • Variable Temperature NMR : To identify dynamic effects (e.g., rotational barriers in methyl groups) .
  • DFT Calculations : Gaussian or ORCA software models predict chemical shifts, cross-validating experimental data .
  • Heteronuclear Correlation (HMBC/HSQC) : Maps long-range C-H couplings to confirm substitution patterns .

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : The bromine atom acts as a deactivating meta-director, while fluorine’s electronegativity enhances para/ortho reactivity. For nitration, mixed HNO₃/H₂SO₄ at 0°C favors substitution at the 3-position (meta to Br, ortho to F). Kinetic vs. thermodynamic control is assessed by varying reaction time and temperature. GC-MS monitors intermediate formation, while isotopic labeling (¹⁵N) tracks nitro-group incorporation .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the bromine atom’s leaving-group ability is modeled via bond dissociation energies (BDEs). Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize Pd-catalyzed reaction conditions .

Contradiction Analysis & Data Validation

Q. How should researchers address contradictions in reported melting points or purity assessments?

  • Methodological Answer : Discrepancies in melting points (e.g., 42–44°C vs. 47–49°C) may stem from polymorphic forms or impurities . Validate via:
  • DSC/TGA : Differentiates polymorphs by thermal behavior.
  • HPLC-PDA : Quantifies purity (>95% by area normalization) and detects halogenated byproducts .
  • Elemental Analysis : Confirms C/H/Br/F ratios within 0.3% of theoretical values .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Store at 2–8°C under argon in amber vials . During reactions, chelating agents (EDTA) sequester trace metals that catalyze degradation. Real-time monitoring via in-situ IR tracks carbonyl formation (e.g., quinone derivatives) .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The phenol moiety serves as a pharmacophore in kinase inhibitors. Bromine enables late-stage functionalization (e.g., cross-coupling to install aryl groups). In lead optimization, structure-activity relationships (SARs) are explored by substituting the methyl group with CF₃ or OCH₃ .

Q. What role does this compound play in materials science research?

  • Methodological Answer :
    It acts as a monomer in synthesizing halogenated polyethers with flame-retardant properties. Polymerization via Ullmann coupling (CuI, 1,10-phenanthroline) yields high-MW polymers. TGA analysis confirms thermal stability up to 300°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.